molecular formula C15H12N2O B1268518 4-Benzyl-1(2H)-phthalazinone CAS No. 32003-14-8

4-Benzyl-1(2H)-phthalazinone

Cat. No. B1268518
CAS RN: 32003-14-8
M. Wt: 236.27 g/mol
InChI Key: JUCCMEHWBGPJKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Benzyl-1(2H)-phthalazinone and its derivatives can be synthesized through various chemical reactions, including the Mannich reaction, which involves the reaction of 4-benzylphthalazinone with diazomethane to yield O-methylated derivatives. Additionally, Friedel-Crafts reactions have been used to prepare related phthalazinone derivatives by reacting phthalic anhydride with different nucleophiles (Bedair, Lamphon, & Ghazal, 1987; Chowdary, Prashant, Srinivas Rao, & Krishnan, 2000).

Molecular Structure Analysis

The molecular structure of 4-Benzyl-1(2H)-phthalazinone has been characterized by various spectroscopic methods including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These analytical techniques provide insights into the compound's molecular framework and functional groups, enabling the identification of potential reactivity and properties (Berard, Paventi, Chan, & Hay, 1994).

Chemical Reactions and Properties

4-Benzyl-1(2H)-phthalazinone undergoes various chemical reactions including cyclocondensation, Friedel-Crafts acylation, and reactions with nucleophilic and electrophilic reagents, leading to a wide array of derivatives with diverse biological and chemical properties. These reactions are instrumental in exploring the compound's chemical behavior and in the development of novel compounds with enhanced activities or material properties (Shariat & Abdollahi, 2004; Suchand & Satyanarayana, 2018).

Physical Properties Analysis

The physical properties of 4-Benzyl-1(2H)-phthalazinone derivatives, including solubility, melting point, and thermal stability, have been studied to assess their applicability in various fields. High-performance polymers derived from phthalazinone show good solubility in common organic solvents and exhibit excellent thermal properties, making them suitable for engineering plastics and membrane materials (Xiao, Wang, Jin, Jian, & Peng, 2003).

Chemical Properties Analysis

The chemical properties of 4-Benzyl-1(2H)-phthalazinone, including its reactivity towards different chemical reagents and conditions, highlight its versatility in synthetic chemistry. Its ability to undergo nucleophilic substitution, acylation, and other reactions makes it a valuable starting material for the synthesis of a wide range of chemical entities with potential applications in medicinal chemistry and material science (Abubshait, Kassab, Al-Shehri, & Abubshait, 2011).

Scientific Research Applications

  • Thiazole Derivatives

  • 4-Benzyl-1,3-Thiazole Derivatives

  • 1,2,4-Triazin-3,5(2H,4H)-dione Derivatives
    • Methods of Application : These compounds were synthesized by the reaction of 1,2,4-triazin-3,5(2H,4H)-dione (6-azauracil) with benzyl bromide and potassium carbonate in dry acetone via the 18-crown-6-ether catalysis .
    • Results or Outcomes : The structure of these compounds was characterized by 1H- and 13C-NMR, MS spectrum, IR spectroscopy, and elemental analysis . A single-crystal X-ray diffraction experiment indicated that these compounds crystallize in a monoclinic space group .
  • 6-Azauracil and its Derivatives
    • Application Summary : 6-Azauracil and its derivatives form an important class of heteroaromatic compounds with various interesting biochemical properties . Among these derivatives, the 2-benzyl-1,2,4-triazin-3,5(2H,4H)-dione has shown anticoccidial activity and property of aldose reductase inhibitor .
    • Methods of Application : The major effect has been ascribed to the in vivo formation of 6-azauridine-50-phosphate (6-azaUMP), a competitive inhibitor of orotidine-50-phosphate (OMP) decarboxylase . OMP decarboxylase catalyzes the decarboxylation of orotidine-50-phosphate to uridine-50-phosphate, an essential step in the de novo biosynthesis of pyrimidine .
    • Results or Outcomes : The 1,2,4-triazine ring system had been suggested for study because of various interesting biological activities . Until now, the 1,2,4-triazine and/or fused 1,2,4-triazine moiety have been two of the most popular heterocycles in heterocyclic chemistry. They have been reported to possess a broad spectrum of biological properties and are used in medicine .

Future Directions

The future directions for the research on 4-Benzyl-1(2H)-phthalazinone could include further exploration of its biological activities and potential applications in medicine. Given its pronounced antipyretic, analgesic, and tuberculostatic activity, it could be of interest in the development of new therapeutic agents .

properties

IUPAC Name

4-benzyl-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-13-9-5-4-8-12(13)14(16-17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCCMEHWBGPJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346948
Record name 4-Benzyl-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1(2H)-phthalazinone

CAS RN

32003-14-8
Record name 4-(Phenylmethyl)-2H-phthalazin-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032003148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzyl-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(PHENYLMETHYL)-2H-PHTHALAZIN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL8JLO3GTI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
K Inoue, K Urushibara, M Kanai, K Yura, S Fujii… - European Journal of …, 2015 - Elsevier
The androgen receptor (AR) plays important roles in multiple physiological functions, including differentiation, growth, and maintenance of male reproductive organs, and also has …
Number of citations: 28 www.sciencedirect.com
S El Rayes, I Ali, S Eltorky - 2019 - sciforum.net
Abstract Series of new synthesized biologically active phthalazinone derivatives were obtained. Starting from the amino acid methyl esters of 4-benzyl-1 (2H)-phthalazinone 2a, b which …
Number of citations: 3 sciforum.net
M Asif - Chem. Int, 2019 - academia.edu
Heterocyclic compounds containing nitrogen group have large area in nature, and their utilizationis becoming progressively important as biologically active pharmaceuticals, …
Number of citations: 13 www.academia.edu
SM Emam, SME Rayes, IAI Ali, HA Soliman, MS Nafie - BMC chemistry, 2023 - Springer
The parent 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide (4) has twenty-nine compounds. The starting material for their corresponding mono, dipeptides and reactions with …
Number of citations: 10 link.springer.com
A Said, E Feky - 1990 - pesquisa.bvsalud.org
Synthesis of some derivatives of 5-mercapto 3-[3-pyridyl] 1, 2, 4-triazole [IV] of certain biological activity was achieved by reacting nicotinic acid hydrazide [II] with different …
Number of citations: 0 pesquisa.bvsalud.org
D Sroczyński, Z Malinowski - Journal of Molecular Structure, 2017 - Elsevier
The theoretical molecular geometry and the IR, UV, 1 H and 13 C NMR spectroscopic properties of 2-[2-(dimethylamino)ethyl]-6-methoxy-4-(pyridin-2-yl)-1(2H)-phthalazinone with the …
Number of citations: 5 www.sciencedirect.com
M Asif, MTA Abida - pharmascitech.in
Various phthalazine derivatives have been used as therapeutic agents such as antimicrobial, anticonvulsant, cardiotonic, antihypertensive, anti-inflammatory, antitumor, anti-virus, …
Number of citations: 2 www.pharmascitech.in
ET EH, ED IM, EG SA - 1997 - pesquisa.bvsalud.org
Alkylation, Mannich and Michael reactions with newly synthesized 2- [5-thiolo-phenyl-1,2,4-triazol-3 yl-methyl-4-benzyl-1 [2H] phthalazinone | Egyptian Journal of Chemistry. 1997; 40 (2): 159-66 …
Number of citations: 0 pesquisa.bvsalud.org
SMN Sakib - 2023 - osf.io
Phthalazine derivatives have recently received a lot of interest in the realm of physiologically active chemical research. Introduce this phthalazine moiety to a researcher in a new …
Number of citations: 0 osf.io
ELSH EL‐TAMATY, ME ABDEL‐FATTAH… - …, 1996 - Wiley Online Library
Number of citations: 16

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